8-bromo-4aH-1,6-naphthyridin-2-one
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Overview
Description
8-Bromo-1,6-naphthyridin-2(1H)-one is a heterocyclic compound that features a bromine atom at the 8th position of the naphthyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-1,6-naphthyridin-2(1H)-one typically involves the bromination of 1,6-naphthyridin-2(1H)-one. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of 8-Bromo-1,6-naphthyridin-2(1H)-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-1,6-naphthyridin-2(1H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 1,6-naphthyridin-2(1H)-one.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide, thiourea, or sodium alkoxide in solvents like ethanol or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Substitution Reactions: Formation of substituted naphthyridine derivatives.
Oxidation Reactions: Formation of oxidized naphthyridine compounds.
Reduction Reactions: Formation of reduced naphthyridine derivatives.
Scientific Research Applications
8-Bromo-1,6-naphthyridin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antiviral and anticancer compounds.
Material Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 8-Bromo-1,6-naphthyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The bromine atom can enhance the compound’s binding affinity and specificity towards its target.
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridin-2(1H)-one: Lacks the bromine atom, leading to different reactivity and applications.
8-Chloro-1,6-naphthyridin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine, resulting in different chemical properties.
8-Fluoro-1,6-naphthyridin-2(1H)-one: Contains a fluorine atom, which can significantly alter its reactivity and biological activity.
Uniqueness
8-Bromo-1,6-naphthyridin-2(1H)-one is unique due to the presence of the bromine atom, which can influence its chemical reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where bromine’s properties are advantageous.
Properties
Molecular Formula |
C8H5BrN2O |
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Molecular Weight |
225.04 g/mol |
IUPAC Name |
8-bromo-4aH-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C8H5BrN2O/c9-6-4-10-3-5-1-2-7(12)11-8(5)6/h1-5H |
InChI Key |
NFJYMRBREIHWQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N=C2C1C=NC=C2Br |
Origin of Product |
United States |
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